Potassium metaborate 4/3-water

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Potassium metaborate 4/3-water is a chemical compound with the formula KBO₂·4/3H₂O. It is a hydrated form of potassium metaborate, which is a borate of potassium. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.

準備方法

Synthetic Routes and Reaction Conditions

Potassium metaborate 4/3-water can be synthesized through the reaction of potassium hydroxide (KOH) with boric acid (H₃BO₃). The reaction typically occurs in an aqueous solution, where the boric acid reacts with the potassium hydroxide to form potassium metaborate and water. The reaction can be represented as follows:

KOH+H3BO3→KBO2+2H2O

The resulting potassium metaborate can then be crystallized from the solution to obtain the hydrated form, this compound.

Industrial Production Methods

In industrial settings, this compound is produced through a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of high-purity reagents and controlled reaction conditions, such as temperature and pH, are crucial in the industrial production process.

化学反応の分析

Types of Reactions

Potassium metaborate 4/3-water undergoes various chemical reactions, including:

Hydrolysis: In the presence of water, potassium metaborate can hydrolyze to form boric acid and potassium hydroxide.

Neutralization: It can react with acids to form boric acid and the corresponding potassium salt.

Complexation: Potassium metaborate can form complexes with various metal ions, which can be useful in different chemical applications.

Common Reagents and Conditions

Acids: Hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) are commonly used to react with potassium metaborate.

Water: Acts as a solvent and reactant in hydrolysis reactions.

Metal Ions: Various metal ions can be used to form complexes with potassium metaborate.

Major Products Formed

Boric Acid (H₃BO₃): Formed during hydrolysis and neutralization reactions.

Potassium Salts: Formed during neutralization reactions with different acids.

Metal Complexes: Formed during complexation reactions with metal ions.

科学的研究の応用

Chemical Properties and Structure

Potassium metaborate exists in various hydrated forms, with KBO2·4/3H2O being one of the most studied. The structure consists of potassium ions coordinated with borate ions and water molecules, influencing its solubility and reactivity in aqueous solutions. Research has shown that potassium metaborate can form different coordination complexes depending on the concentration and pH of the solution, affecting its chemical behavior in various applications .

Water Treatment

Potassium metaborate is utilized in water treatment processes due to its ability to interact with pollutants. It has been shown to enhance the removal of heavy metals and other contaminants from water sources. For instance, studies indicate that potassium metaborate can effectively precipitate arsenates when combined with other reagents, thereby improving water quality .

Case Study: Arsenate Removal

- Objective: To evaluate the efficiency of potassium metaborate in removing arsenates from contaminated water.

- Method: In-situ formation of magnesium hydroxide using potassium metaborate was tested.

- Results: The study demonstrated a significant reduction in arsenate levels, showcasing potassium metaborate's effectiveness as a coagulant .

| Parameter | Before Treatment | After Treatment |

|---|---|---|

| Arsenate Concentration (mg/L) | 50 | <0.01 |

Chemical Synthesis

Potassium metaborate serves as a precursor in the synthesis of various boron-containing compounds. Its role as a boron source is crucial in producing materials for electronic applications, such as semiconductors and photovoltaic cells.

Case Study: Boron-Doped Photoanodes

- Objective: To enhance the performance of BiVO4 photoanodes through borate treatment.

- Method: Potassium metaborate was applied to modify BiVO4 surfaces.

- Results: The treated photoanodes exhibited improved efficiency in photoelectrochemical water oxidation, demonstrating the compound's utility in energy applications .

| Parameter | Untreated BiVO4 | Treated BiVO4 |

|---|---|---|

| Water Oxidation Efficiency (%) | 5 | 15 |

Biological Applications

Recent studies have explored the antibacterial properties of potassium metaborate. It has been found to influence cytokine levels and exhibit antimicrobial effects against various pathogens.

Case Study: Antibacterial Effects

- Objective: To assess the antibacterial efficacy of potassium metaborate.

- Method: In vitro tests were conducted against bacterial strains.

- Results: Potassium metaborate showed significant antibacterial activity, making it a candidate for medical applications .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

作用機序

The mechanism of action of potassium metaborate 4/3-water involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, affecting their activity and function. The borate ions can form complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to hydrolyze and release boric acid can contribute to its antimicrobial properties.

類似化合物との比較

Potassium metaborate 4/3-water can be compared with other similar compounds, such as:

Sodium Metaborate (NaBO₂): Similar in structure and properties but contains sodium instead of potassium.

Lithium Metaborate (LiBO₂): Another borate compound with lithium as the cation.

Ammonium Metaborate (NH₄BO₂): Contains ammonium as the cation and has different solubility and reactivity compared to potassium metaborate.

Uniqueness

This compound is unique due to its specific hydration state and the presence of potassium ions. This gives it distinct properties and applications compared to other metaborate compounds. Its ability to form stable complexes with metal ions and its antimicrobial properties make it particularly valuable in various scientific and industrial applications.

特性

IUPAC Name |

potassium;oxido(oxo)borane;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BO2.K.2H2O/c2-1-3;;;/h;;2*1H2/q-1;+1;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSYHYLYHPKUQMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

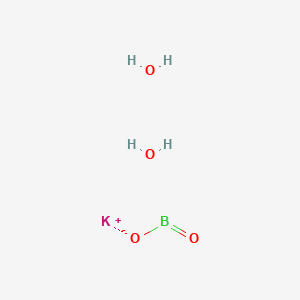

B(=O)[O-].O.O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH4KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.94 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。